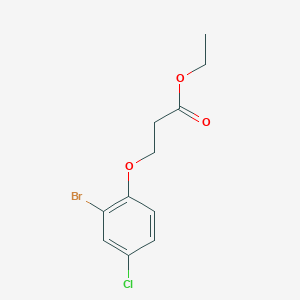

Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate

Description

Classification and Significance of Alkyl Phenoxypropanoates

Alkyl phenoxypropanoates can be classified based on several structural features:

The Alkyl Ester Group: The identity of the alkyl group (e.g., methyl, ethyl, propyl) on the ester functional group influences properties such as solubility, volatility, and rates of metabolic hydrolysis.

Position of the Ether Linkage: The phenoxy group can be attached to the propanoate backbone at either the C-2 or C-3 position, giving rise to 2-phenoxypropanoates or 3-phenoxypropanoates, respectively. This constitutional isomerism significantly affects the molecule's three-dimensional shape and biological activity.

The significance of this class of compounds is most prominently demonstrated in the field of agriculture. Many commercial herbicides are derivatives of 2-phenoxypropanoic acid, collectively known as "fops." These compounds are highly effective and selective post-emergence herbicides used to control grass weeds in broadleaf crops.

| Classification of Alkyl Phenoxypropanoates | Structural Feature | Examples of Variation | Primary Significance / Application |

| Ester Group | R in -COOR | Methyl, Ethyl, Butyl | Modulation of bioavailability and metabolism |

| Ring Substituents | X, Y on C₆H₄ | -Cl, -Br, -CF₃, -NO₂ | Tuning of biological activity and selectivity |

| Linkage Position | Ether on Propanoate | 2-Phenoxy, 3-Phenoxy | Determination of molecular geometry and target binding |

The Role of Halogenation in Modulating Physico-Chemical and Biological Properties of Aromatic Ethers

Halogenation is a powerful and widely used strategy in chemical synthesis to modify the properties of a parent molecule. The introduction of halogen atoms onto an aromatic ether scaffold, such as a phenoxypropanoate, induces profound changes in its physico-chemical and biological profile.

Electronic Effects: Halogens exert a strong electron-withdrawing inductive effect due to their high electronegativity. This effect can alter the pKa of the parent phenol (B47542), influence the reactivity of the aromatic ring toward further substitution, and modulate the charge distribution across the molecule, which can be crucial for binding to biological targets.

Steric and Conformational Effects: The size of the halogen atom (I > Br > Cl > F) introduces steric bulk, which can dictate the preferred conformation of the molecule. By restricting rotation around bonds or by directly occluding a binding site, steric effects can enhance binding selectivity and metabolic stability.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. This specific interaction is increasingly recognized as a significant force in molecular recognition, capable of influencing ligand-protein binding with a strength comparable to a hydrogen bond.

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Impact on Molecular Properties |

| Fluorine (F) | 1.47 | 3.98 | Strong inductive effects; can block metabolic oxidation. |

| Chlorine (Cl) | 1.75 | 3.16 | Balances lipophilicity and electronic effects; common in bioactive compounds. |

| Bromine (Br) | 1.85 | 2.96 | Increases lipophilicity and polarizability; effective halogen bond donor. |

| Iodine (I) | 1.98 | 2.66 | Strongest halogen bond donor; significantly increases molecular size and lipophilicity. |

Strategic Importance of Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate as a Model Compound for Academic Investigation

This compound, while not widely commercialized, represents a strategically important model compound for academic and industrial research. Its specific structure makes it an ideal platform for investigating fundamental principles of medicinal and physical organic chemistry.

The compound's value as a model system stems from its distinct features:

Defined Regiochemistry: The placement of the halogens is fixed and asymmetric: bromine is at the ortho position relative to the ether linkage, and chlorine is at the para position. This arrangement allows for the study of position-specific effects. The bulky ortho-bromo group can impose significant conformational constraints on the side chain, while the para-chloro group primarily exerts its electronic influence from a distance.

Metabolic Lability: The ethyl ester group serves as a potential site for metabolic hydrolysis by esterase enzymes. This makes the compound a suitable substrate for studying enzyme kinetics and the impact of the halogen substitution pattern on metabolic rates and pathways.

| Property | Value (for Ethyl 3-(4-chloro-2-methylphenoxy)propanoate) |

| Molecular Formula | C₁₂H₁₅ClO₃ |

| Molecular Weight | 242.7 g/mol |

| XLogP3 (Computed) | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-bromo-4-chlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO3/c1-2-15-11(14)5-6-16-10-4-3-8(13)7-9(10)12/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOVXXKCERJHML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of Ethyl 3 2 Bromo 4 Chloro Phenoxy Propanoate

Reactivity of the Ester Group

The ethyl ester functional group is a versatile handle for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, alternative esters, amides, and alcohols.

Hydrolysis to the Corresponding Propanoic Acid

The ester group of Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate can be readily hydrolyzed to yield its corresponding carboxylic acid, 3-(2-bromo-4-chloro-phenoxy)propanoic acid. This transformation can be achieved under either acidic or alkaline conditions.

Acid-Catalyzed Hydrolysis : This reversible reaction involves heating the ester with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk To drive the equilibrium towards the product, an excess of water is typically used. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : A more common and irreversible method is saponification, which involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521). chemguide.co.uk This reaction produces the sodium salt of the carboxylic acid and ethanol (B145695). Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to yield the free 3-(2-bromo-4-chloro-phenoxy)propanoic acid. chemguide.co.uk This method is often preferred due to its irreversibility and the ease of separating the resulting products. chemguide.co.uk

Transesterification to Other Alkyl Esters

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. masterorganicchemistry.com This reaction is typically catalyzed by either a strong acid or a strong base. youtube.com For instance, reacting this compound with an excess of methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) or sulfuric acid would produce Mthis compound and ethanol. The use of a large excess of the new alcohol shifts the equilibrium toward the desired product. mdpi.com

This method is highly valuable for modifying the ester's properties, such as its boiling point, solubility, or reactivity in subsequent synthetic steps.

| Reactant Alcohol | Catalyst | Product Ester |

|---|---|---|

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaO-iPr) | Isopropyl 3-(2-bromo-4-chloro-phenoxy)propanoate |

| Benzyl (B1604629) alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 3-(2-bromo-4-chloro-phenoxy)propanoate |

Amidation and Reduction Reactions

The ester can be further converted into amides or reduced to an alcohol.

Amidation : Direct amidation can be achieved by heating the ester with a primary or secondary amine. This reaction is often slow and may require a catalyst. Lewis acids, such as iron(III) chloride, have been shown to effectively catalyze the direct amidation of esters under solvent-free conditions. mdpi.commdpi.com For example, reacting this compound with benzylamine (B48309) would yield N-benzyl-3-(2-bromo-4-chloro-phenoxy)propanamide.

Reduction : The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. lumenlearning.comchemistrysteps.com The reaction, typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, converts the ester into 3-(2-bromo-4-chloro-phenoxy)propan-1-ol. youtube.com

Functionalization of the Halogenated Aromatic Moiety

The 2-bromo-4-chloro-phenoxy moiety offers significant opportunities for derivatization through reactions that target the carbon-halogen bonds. These reactions allow for the construction of more complex molecular architectures.

Selective Nucleophilic Aromatic Substitution (SNAr) of Bromine and Chlorine

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org However, this reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

The this compound molecule lacks strong activating groups. The ether linkage and the alkyl chain are not sufficiently electron-withdrawing to facilitate SNAr reactions under standard conditions. Consequently, direct substitution of either the bromine or chlorine atom by common nucleophiles (e.g., alkoxides, amines) is expected to be very difficult and would likely require harsh reaction conditions, leading to low yields and potential side reactions. libretexts.org

If the reaction were forced under extreme conditions, selectivity would be influenced by the leaving group's ability. In SNAr, reactivity generally follows the order F > Cl > Br > I, which is related to the electronegativity of the halogen and its ability to stabilize the intermediate carbanion (Meisenheimer complex) through an inductive effect. masterorganicchemistry.com This is the opposite of the trend seen in metal-catalyzed cross-coupling reactions. Therefore, under hypothetical SNAr conditions, the C-Cl bond would be expected to be more reactive than the C-Br bond.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl-Aryl and Aryl-Alkynyl Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the aromatic ring. The different reactivities of the C-Br and C-Cl bonds allow for selective functionalization. In palladium-catalyzed reactions, the oxidative addition step is typically faster for heavier halogens, leading to a reactivity trend of I > Br > Cl >> F. wikipedia.org This predictable selectivity allows for the targeted modification of the C-Br bond while leaving the C-Cl bond intact.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (like a boronic acid) with an organic halide. Research has demonstrated the successful regioselective Suzuki-Miyaura coupling on the 2-bromo-4-chlorophenyl core structure. nih.gov By using a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate, the compound can be selectively reacted with various arylboronic acids at the C-Br position. nih.gov The C-Cl bond remains unreacted under these conditions, allowing for the synthesis of biaryl compounds. nih.gov This preserved chlorine atom can then be used for a subsequent, more forcing cross-coupling reaction if desired.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield of 2-Aryl-4-chlorophenyl Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 81% |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 78% |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 64% |

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Following the established reactivity trend for halogens, the Sonogashira coupling of this compound would also occur selectively at the more reactive C-Br bond. wikipedia.orglibretexts.org Reacting the molecule with a terminal alkyne, such as phenylacetylene, under standard Sonogashira conditions would yield Ethyl 3-(4-chloro-2-(phenylethynyl)phenoxy)propanoate. This selectivity enables the introduction of an alkynyl moiety, a versatile functional group for further transformations in the synthesis of complex organic materials and pharmaceuticals.

Directed Ortho Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the ether oxygen of the phenoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position. However, the presence of the bromo substituent ortho to the ether linkage introduces complexity. The bromine atom itself can direct metalation to the adjacent position or undergo lithium-halogen exchange. The specific reaction pathway is highly dependent on the choice of organolithium reagent and the reaction conditions.

While specific studies on the directed ortho metalation of this compound are not extensively documented in publicly available literature, general principles of DoM on similar substrates can be considered. Typically, a strong lithium amide base such as lithium diisopropylamide (LDA) or a bulky alkyllithium reagent like sec-butyllithium (B1581126) in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) would be employed to effect metalation.

Following the generation of the ortho-lithiated species, the reaction mixture can be treated with a variety of electrophiles to introduce new substituents onto the aromatic ring. The outcomes of these reactions would yield a range of functionalized derivatives.

Table 1: Potential Electrophiles for Quenching and Resulting Products

| Electrophile | Reagent Example | Potential Product Structure |

|---|---|---|

| Carbon dioxide | CO₂ | Carboxylic acid derivative |

| Aldehydes/Ketones | Formaldehyde (HCHO), Acetone (B3395972) ((CH₃)₂CO) | Hydroxymethyl or substituted hydroxymethyl derivative |

| Alkyl halides | Methyl iodide (CH₃I) | Methylated derivative |

| Silyl (B83357) halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silylated derivative |

It is important to note that the regioselectivity of the metalation can be influenced by the electronic and steric effects of both the bromo and chloro substituents on the aromatic ring.

Modifications of the Alkyl Propanoate Chain

The carbon atom alpha to the carbonyl group of the ester is susceptible to halogenation under specific reaction conditions. libretexts.org This reaction typically proceeds via an enol or enolate intermediate. For instance, acid-catalyzed halogenation can occur in the presence of a halogen such as bromine (Br₂) or chlorine (Cl₂) in an acidic medium. libretexts.org Alternatively, base-mediated halogenation can be achieved by treating the ester with a base to form an enolate, which then reacts with an electrophilic halogen source.

The resulting alpha-halo ester is a versatile intermediate for further synthetic transformations. The halogen atom can be displaced by a variety of nucleophiles in SN2 reactions, leading to the formation of a wide array of derivatives.

Table 2: Examples of Nucleophilic Displacement Reactions on an Alpha-Halo Ester

| Nucleophile | Reagent Example | Resulting Functional Group at Alpha Position |

|---|---|---|

| Azide (B81097) | Sodium azide (NaN₃) | Azido |

| Cyanide | Sodium cyanide (NaCN) | Cyano |

| Thiols | Sodium thiomethoxide (NaSCH₃) | Methylthio |

| Amines | Ammonia (NH₃), Primary/Secondary Amines | Amino |

These displacement reactions significantly expand the range of accessible derivatives from this compound.

Beyond alpha-halogenation, other functionalities can be introduced into the alkyl propanoate chain. The introduction of unsaturation, for example, can be achieved through a two-step process involving alpha-bromination followed by elimination. libretexts.org Treatment of the alpha-bromo ester with a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU) or pyridine, can induce dehydrohalogenation to form an α,β-unsaturated ester. libretexts.org This creates a reactive Michael acceptor, opening up possibilities for conjugate addition reactions.

The introduction of a hydroxyl group at the alpha-position can be accomplished through the nucleophilic substitution of an alpha-halo ester with a hydroxide source. Alternatively, direct oxidation of the enolate with an appropriate oxidizing agent, such as a peroxide or a molybdenum-based reagent, can also yield the corresponding alpha-hydroxy ester. Further reduction of the ester carbonyl group itself, using reducing agents like lithium aluminum hydride (LiAlH₄), would lead to the formation of a diol, providing another avenue for derivatization.

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms for Ethyl 3 2 Bromo 4 Chloro Phenoxy Propanoate and Its Analogues

Influence of Halogen Identity and Position on Molecular Efficacy and Selectivity

The nature and placement of halogen atoms on the phenoxy ring are paramount in defining the herbicidal activity and selectivity of phenoxypropanoate compounds. The interplay of electronic and steric factors introduced by these substituents significantly modulates the interaction with the target site in plants.

Comparative Analysis of Bromine and Chlorine Effects

Both bromine and chlorine are electron-withdrawing groups, which can influence the acidity of the corresponding phenoxypropionic acid and its binding affinity to the target protein. The difference in electronegativity and atomic radius between bromine and chlorine can lead to subtle but significant differences in biological activity. Generally, the introduction of halogens can either enhance or diminish the efficacy of a compound, depending on how it affects the molecule's physicochemical properties, interaction with the target, and metabolic stability. nih.gov

Illustrative Data on Halogen Substitution Effects on Herbicidal Activity (Analogous Compounds)

| Compound Analogue | Relative Herbicidal Activity |

|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | High |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Very High |

This table illustrates the general impact of chlorine substitution patterns on the activity of phenoxyacetic acid herbicides, providing a basis for understanding the role of halogens.

Positional Isomerism (ortho, meta, para) on the Phenoxy Ring

The positioning of halogen substituents on the phenoxy ring is a critical determinant of herbicidal activity. For phenoxyacetic acid derivatives, the substitution pattern directly influences their effectiveness. nih.gov Halogens, being ortho-, para-directors in electrophilic aromatic substitution, also exert significant electronic and steric effects from these positions that influence the molecule's interaction with its biological target. nih.gov

In the case of Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate, the bromine atom is in the ortho (2-) position, and the chlorine atom is in the para (4-) position. This 2,4-disubstitution pattern is common in highly active auxin herbicides like 2,4-D. The ortho substituent can influence the conformation of the side chain, which can be crucial for proper binding to the auxin receptor. The para substituent is often involved in electronic interactions within the binding pocket. The absence of a substituent at the meta (3- and 5-) positions is also considered important for high activity in many auxin herbicides.

Contribution of the Propanoate Ester Chain to Biological Activity

Stereochemistry at the Alpha-Carbon and its Biological Implications

Phenoxypropionic acid herbicides, including the parent acid of the title compound, possess a chiral center at the alpha-carbon of the propionic acid side chain. This results in the existence of two enantiomers, (R) and (S). It is well-established that the herbicidal activity of these compounds is highly stereospecific, with the (R)-enantiomer typically being the biologically active form (eutomer), while the (S)-enantiomer is often inactive or significantly less active (distomer). researchgate.net

This stereoselectivity arises from the specific three-dimensional structure of the binding site on the target protein, which is typically an auxin receptor. The (R)-enantiomer is able to bind effectively and elicit the herbicidal response, whereas the (S)-enantiomer does not fit correctly into the binding pocket. For aryloxyphenoxypropionate herbicides, the (R)-isomer is the form that inhibits fatty acid synthesis, which is consistent with its herbicidal activity. researchgate.net

Enantiomer Activity Comparison for a Related Herbicide

| Enantiomer of a Phenoxypropionic Herbicide | Biological Activity |

|---|---|

| (R)-enantiomer | High |

This table provides a generalized representation of the differential activity of enantiomers in phenoxypropionic acid herbicides.

Impact of Ester Alkyl Group Variations

The ethyl ester group in this compound plays a crucial role in the uptake and translocation of the herbicide. Ester forms of phenoxy herbicides are generally more lipophilic than their corresponding acid forms, which facilitates their penetration through the waxy cuticle of plant leaves. researchgate.net Once inside the plant, the ester is typically hydrolyzed by plant enzymes to release the active carboxylic acid, which then binds to the target protein.

General Trend of Ester Alkyl Group Variation on Herbicidal Activity

| Alkyl Group | Relative Lipophilicity | Expected Impact on Uptake |

|---|---|---|

| Methyl | Moderate | Good |

| Ethyl | Higher | Very Good |

| Propyl | Even Higher | Good, may start to decrease |

This table illustrates the general trends observed with variations in the ester alkyl group for phenoxy herbicides.

Substituent Effects on Physicochemical Parameters Relevant to Biological Interaction

The biological activity of a molecule is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and ultimately, its interaction with a biological target. For this compound and its analogues, the nature and position of substituents on the phenoxy ring dramatically influence these properties. The key parameters affected include electronic charge distribution, steric bulk, and hydrophobicity, which collectively determine the molecule's ability to engage in favorable interactions with a receptor.

Electronic Effects:

The electronic nature of substituents on the aromatic ring modifies the electron density of the entire molecule, which can be critical for interactions such as hydrogen bonding, halogen bonding, and pi-stacking with a biological receptor. The electronic influence of a substituent is commonly quantified by the Hammett constant (σ). Electron-withdrawing groups, such as halogens, have positive σ values, indicating they decrease the electron density of the aromatic ring. Conversely, electron-donating groups have negative σ values.

For this compound, both the bromo and chloro substituents are electron-withdrawing. The Hammett constants (σp) for para-substituents provide a good measure of their electronic influence. The chloro group at the para position (position 4) and the bromo group at the ortho position (position 2) significantly impact the electronic landscape of the phenoxy ring. While halogens are deactivating due to their inductive electron withdrawal, they are also ortho-, para-directing in electrophilic aromatic substitution reactions due to resonance effects involving their lone pairs. researchgate.net This dual electronic nature can be crucial for molecular recognition.

Steric Effects:

Hydrophobic Effects:

The following interactive table summarizes the key physicochemical parameters for the bromo and chloro substituents relevant to the structure of this compound.

| Substituent | Position | Hammett Constant (σp) | Molar Refractivity (MR) | Hansch Hydrophobicity Constant (π) |

| Bromo | Ortho | 0.23 | 8.86 | 0.86 |

| Chloro | Para | 0.23 | 6.03 | 0.71 |

Note: The Hammett constants provided are for the para position as a general indicator of electronic effect. Positional isomers will have different specific values. Data is compiled from various sources. bluffton.eduresearchgate.net

Conformational Flexibility and its Role in Molecular Recognition

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is a critical determinant in molecular recognition processes. nih.gov For a ligand like this compound to bind effectively to a biological target, it must be able to adopt a conformation that is complementary to the binding site. The presence of rotatable bonds in its structure endows it with considerable conformational freedom.

The key rotatable bonds in this compound are:

The C-O bond of the ether linkage between the phenoxy ring and the propanoate side chain.

The C-C bonds within the ethyl propanoate side chain.

The rotation around these bonds gives rise to a multitude of possible conformers, each with a different energy level. The substituents on the phenoxy ring play a significant role in influencing the relative energies of these conformers and the energy barriers for rotation between them.

The ortho-bromo substituent, due to its steric bulk, can impose significant restrictions on the rotation around the aryl-O bond. This steric hindrance can favor certain dihedral angles over others, potentially pre-organizing the molecule into a conformation that is more or less favorable for binding. For instance, a bulky ortho-substituent might create a preference for a non-planar arrangement between the phenoxy ring and the propanoate side chain. Computational studies on related substituted phenols and anilines have shown that electron-withdrawing substituents can increase the rotational barrier around the phenyl-heteroatom bond. researchgate.net

The interplay of steric and electronic effects governs the conformational landscape. The electron-withdrawing nature of both the bromo and chloro substituents can influence the bond lengths and angles of the phenoxy ring and the ether linkage, which in turn affects the rotational energy profile.

The process of molecular recognition can involve several models that account for flexibility: nih.gov

Lock-and-Key Model: In this model, the ligand has a rigid conformation that is perfectly complementary to a rigid receptor.

Induced-Fit Model: The binding of the ligand induces a conformational change in the receptor (and/or the ligand) to achieve optimal complementarity.

Conformational Selection Model: The receptor exists in an equilibrium of different conformations, and the ligand selectively binds to the one that it has the highest affinity for.

For a flexible molecule like this compound, the induced-fit and conformational selection models are more likely to be relevant. The ability of the molecule to explore different conformational states allows it to adapt to the specific geometry and electronic environment of a binding site. However, this flexibility comes at an entropic cost; upon binding, the molecule is restricted to a single conformation, which is entropically unfavorable. Therefore, a balance between flexibility and pre-organization is often optimal for potent biological activity.

Computational Chemistry and in Silico Approaches to Ethyl 3 2 Bromo 4 Chloro Phenoxy Propanoate Research

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides highly accurate electronic structure information, it is computationally expensive. Molecular mechanics and dynamics simulations offer a computationally less intensive approach to study the conformational flexibility and intermolecular interactions of larger systems over time.

Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate has several rotatable bonds, leading to a large number of possible conformations. Conformational space exploration aims to identify the different low-energy conformations the molecule can adopt. This is often achieved through systematic or stochastic searches.

Following the identification of various conformers, energy minimization is performed using force fields to determine the relative stability of each conformation. This provides insights into the most probable shapes of the molecule in different environments.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound over time, including its interactions with other molecules. If this compound were being investigated for a particular biological activity, MD simulations could be employed to model its interaction with a hypothetical protein binding site.

These simulations would provide a dynamic view of how the molecule fits into the binding pocket, the specific intermolecular interactions that stabilize the complex (such as hydrogen bonds, van der Waals forces, and hydrophobic interactions), and the conformational changes that may occur in both the molecule and the target upon binding. This information is invaluable for understanding the potential mechanism of action and for the rational design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are pivotal in predicting the activity of untested compounds and in the rational design of new molecules with enhanced efficacy. nih.gov

The development of QSAR models for compounds structurally related to this compound, such as phenoxyacetic acid herbicides, typically involves a series of well-defined steps. mdpi.com Initially, a dataset of compounds with known biological activities (e.g., herbicidal efficacy) is compiled. The chemical structures are then represented by numerical values known as molecular descriptors.

2D QSAR models utilize descriptors calculated from the two-dimensional representation of the molecule. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and physicochemical properties (e.g., logP, molar refractivity). nih.gov

3D QSAR models , on the other hand, consider the three-dimensional conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate 3D descriptors based on the steric and electrostatic fields surrounding the aligned molecules. researchgate.netnih.govnih.gov These models provide a more detailed understanding of the structure-activity relationship by visualizing the favorable and unfavorable regions for interaction with a biological target. mdpi.com

For a hypothetical QSAR study on a series of phenoxypropanoates including this compound, the development process would involve:

Data Set Selection: A diverse set of phenoxypropanoate analogues with measured herbicidal activity would be chosen.

Molecular Modeling and Alignment: 3D structures would be generated and aligned based on a common scaffold.

Descriptor Calculation: A wide range of 2D and 3D descriptors would be calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build the QSAR model. rsc.org

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques. ecetoc.org

Table 1: Illustrative Steps in 2D and 3D QSAR Model Development for Phenoxypropanoates

| Step | Description | Examples of Techniques/Software |

|---|---|---|

| 1. Data Collection | Gathering a dataset of phenoxypropanoate compounds with experimentally determined biological activity (e.g., IC50 values for herbicidal activity). | Literature search, chemical databases (e.g., ChEMBL, PubChem). |

| 2. Molecular Structure Generation and Optimization | Creating 2D and 3D representations of the molecules and optimizing their geometries to the lowest energy state. | ChemDraw, Avogadro, Gaussian, DFT methods. nih.gov |

| 3. Molecular Alignment (for 3D QSAR) | Superimposing the 3D structures of the molecules based on a common substructure or pharmacophore. | SYBYL, MOE, Discovery Studio. |

| 4. Descriptor Calculation | Computing numerical values that represent the chemical and physical properties of the molecules. | DRAGON, PaDEL-Descriptor, MOE. |

| 5. Model Development | Using statistical methods to correlate the molecular descriptors with the biological activity. | MLR, PLS, Support Vector Machines (SVM), Random Forest. nih.gov |

| 6. Model Validation | Assessing the statistical significance and predictive ability of the developed model. | Leave-one-out cross-validation (q²), external test set prediction (r²_pred). |

In QSAR studies of phenoxyacetic acid herbicides and related compounds, several molecular descriptors have been consistently identified as being crucial for predicting their biological activity. mdpi.commdpi.com These descriptors shed light on the physicochemical properties that govern the interaction of these herbicides with their biological targets.

For a compound like this compound, the following descriptors would likely play a significant role:

Lipophilicity (logP): This descriptor is a measure of a compound's hydrophobicity and is critical for its transport and accumulation in biological systems. For herbicides, an optimal logP value is often required for efficient absorption and translocation within the plant. mdpi.com

Electronic Properties: Descriptors such as dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the electronic nature of the molecule. mdpi.com The presence of electron-withdrawing groups like bromine and chlorine on the aromatic ring significantly influences these properties and can affect the compound's reactivity and binding affinity to its target.

Steric and Shape Descriptors: These descriptors, including molecular volume, surface area, and various shape indices, are important for understanding the steric requirements of the binding site. The size and shape of the substituents on the phenoxy ring and the propanoate side chain would be critical for a proper fit.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its interaction with biological macromolecules. mdpi.com The ether oxygen and the carbonyl oxygen of the ester group in this compound can act as hydrogen bond acceptors.

Polarizability: This descriptor relates to the ease with which the electron cloud of a molecule can be distorted. It is often correlated with the strength of van der Waals interactions between the molecule and its receptor. mdpi.com

Table 2: Hypothetical Key Molecular Descriptors for the Herbicidal Activity of this compound and Related Compounds

| Descriptor Class | Specific Descriptor | Potential Influence on Herbicidal Activity |

|---|---|---|

| Lipophilicity | logP (Octanol-Water Partition Coefficient) | Affects absorption, translocation, and membrane permeability. An optimal value is often necessary. |

| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and stability. A smaller gap can indicate higher reactivity. mdpi.com |

| Dipole Moment | Influences interactions with polar environments and the binding site. | |

| Steric | Molecular Volume/Surface Area | Determines the fit of the molecule within the receptor's binding pocket. |

| Shape Indices (e.g., Kappa indices) | Describe the overall shape and branching of the molecule. | |

| Topological | Connectivity Indices (e.g., Chi indices) | Reflect the degree of branching and connectivity of atoms in the molecule. |

| Thermodynamic | Molar Refractivity | Related to the volume and polarizability of the molecule. |

In Silico Prediction of Reactivity and Metabolic Pathways

In silico tools can predict the chemical reactivity and potential metabolic fate of a compound, which is crucial for understanding its environmental persistence and potential for bioactivation or detoxification. nih.govacs.org

The chemical reactivity of this compound is largely dictated by the functional groups present in its structure: the halogenated aromatic ring, the ether linkage, and the ethyl ester group. The electron-withdrawing nature of the bromine and chlorine atoms deactivates the aromatic ring towards electrophilic substitution. masterorganicchemistry.commsu.edu However, these halogens can also be sites for nucleophilic attack under certain conditions. The ester group is susceptible to hydrolysis, which would be a primary degradation pathway.

Computational tools can predict the most likely sites of metabolism (SOMs) by considering factors such as the accessibility of atoms and the activation energies of different reactions. acs.orgnews-medical.net For xenobiotics like this compound, metabolic transformations are generally categorized into Phase I and Phase II reactions. frontiersin.org

Predicted Phase I Metabolic Reactions:

Ester Hydrolysis: The ethyl ester group is a likely site for hydrolysis by esterase enzymes, yielding 3-(2-bromo-4-chloro-phenoxy)propanoic acid and ethanol (B145695). This is often a rapid and primary metabolic step for ester-containing compounds.

Oxidative Dehalogenation: The bromine and chlorine atoms on the aromatic ring could be subject to oxidative dehalogenation, although this is generally a slower process.

Hydroxylation of the Aromatic Ring: Cytochrome P450 enzymes could catalyze the hydroxylation of the aromatic ring, leading to the formation of phenolic metabolites.

O-Dealkylation: Cleavage of the ether bond is another possible metabolic pathway, which would result in the formation of 2-bromo-4-chlorophenol (B154644).

Predicted Phase II Metabolic Reactions:

Following Phase I reactions, particularly hydrolysis to the carboxylic acid, the resulting metabolites can undergo conjugation reactions.

Glucuronidation and Sulfation: The carboxylic acid and any hydroxylated metabolites can be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. researchgate.net

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Phase | Reaction Type | Potential Metabolite | Enzyme System (Likely) |

|---|---|---|---|

| Phase I | Ester Hydrolysis | 3-(2-bromo-4-chloro-phenoxy)propanoic acid | Esterases |

| Aromatic Hydroxylation | Hydroxy-ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate | Cytochrome P450s | |

| O-Dealkylation | 2-bromo-4-chlorophenol | Cytochrome P450s | |

| Oxidative Dehalogenation | Various dehalogenated metabolites | Cytochrome P450s | |

| Phase II | Glucuronidation | Glucuronide conjugate of the carboxylic acid or hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Sulfate conjugate of hydroxylated metabolites | Sulfotransferases (SULTs) |

Mechanistic Investigations of Biological Activities Exhibited by Halogenated Phenoxypropanoates

Enzyme Inhibition Studies: Target Identification and Kinetic Analysis

Research into the biological activity of halogenated phenoxypropanoates, such as Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate, has identified several potential enzyme targets. The inhibitory actions are primarily centered on enzymes crucial for metabolic and signaling pathways.

Acetyl-CoA Carboxylase (ACCase) Inhibition

While direct kinetic studies on this compound are not extensively documented, the broader class of aryloxyphenoxypropionic acid derivatives is well-known for its potent, reversible inhibition of Acetyl-CoA Carboxylase (ACCase), particularly in plants. ACCase is a critical enzyme that catalyzes the first committed step in fatty acid biosynthesis.

Studies on related grass herbicides like diclofop (B164953) and haloxyfop (B150297) have shown that they are powerful inhibitors of ACCase. The inhibition mechanism is typically noncompetitive with respect to the substrate acetyl-CoA, suggesting that these compounds likely bind to the transcarboxylase site of the enzyme rather than the biotin (B1667282) carboxylation site. This interaction disrupts the production of malonyl-CoA, thereby halting fatty acid synthesis. The inhibitory constants (Kis) for these related compounds are often in the micromolar to nanomolar range, indicating high potency.

Table 1: Kinetic Analysis of ACCase Inhibition by Related Aryloxyphenoxypropionate Compounds

| Inhibitor | Target Enzyme Source | Kis (vs. Acetyl-CoA) | Inhibition Type |

|---|---|---|---|

| Diclofop | Wheat Germ | < 0.06 µM | Noncompetitive |

| Haloxyfop | Corn Seedling | ~0.05 µM | Not specified |

Note: Data is for structurally related compounds and serves to illustrate the typical activity of the chemical class.

Peroxisome Proliferator-Activated Receptors (PPARs) Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cell differentiation, and proliferation. There is growing evidence that halogenated aromatic compounds can act as ligands for these receptors.

While specific studies on this compound are limited, research on other halogenated compounds, including analogs of bisphenol A (BPA), has demonstrated their ability to bind to and activate PPARγ. It has been observed that the degree of halogenation can influence the compound's potential to activate PPARs. For instance, bulkier brominated analogs of BPA show a greater capability to activate PPARγ. Given the structural similarities, it is plausible that halogenated phenoxypropanoates could also modulate PPAR activity, potentially acting as endocrine-disrupting chemicals and influencing metabolic pathways regulated by these receptors.

Other Enzyme Targets (e.g., Dihydrofolate Reductase, Tyrosine Kinase)

Currently, there is a lack of specific research data linking this compound or its immediate chemical class to the inhibition of other major enzyme targets such as Dihydrofolate Reductase (DHFR) or Tyrosine Kinases. While halogenated compounds have been investigated as inhibitors for a wide range of enzymes, dedicated studies to screen this particular phenoxypropanoate against these specific targets have not been published in the available scientific literature. Therefore, its activity towards these enzymes remains uncharacterized.

Interference with Cellular Processes and Signaling Pathways

Beyond direct enzyme inhibition, halogenated phenoxypropanoates may interfere with broader cellular functions and signaling cascades, affecting processes from bacterial virulence to cell proliferation.

Inhibition of Type III Secretion Systems (T3SS)

The Type III Secretion System (T3SS) is a critical virulence factor for many Gram-negative pathogenic bacteria, acting as a molecular syringe to inject effector proteins into host cells. Inhibition of the T3SS is a promising anti-virulence strategy.

Research has uncovered that small molecules, including those with structural similarities to this compound, can inhibit the function of the T3SS. For example, related phenoxyacetamide compounds have been identified as potent inhibitors of the Pseudomonas aeruginosa T3SS. These inhibitors can block the secretion of effector toxins without affecting bacterial growth, thereby disarming the pathogen with a lower risk of inducing resistance. The mechanism often involves blocking the translocation of effector proteins into host cells. The presence of halogen atoms on the aromatic ring is a feature seen in some classes of T3SS inhibitors, suggesting that this compound could potentially exhibit similar activity.

Table 2: T3SS Inhibition by Structurally Related Compound Classes

| Compound Class | Pathogen Example | Observed Effect |

|---|---|---|

| Phenoxyacetamides | Pseudomonas aeruginosa | Blocks T3SS-mediated translocation of effectors |

| Salicylidene Acylhydrazides | Yersinia spp., Chlamydia spp. | Disrupts T3SS function and bacterial virulence |

Antiproliferative Mechanisms

The potential antiproliferative activity of this compound can be inferred from its effects on the previously mentioned enzyme targets.

Disruption of Fatty Acid Synthesis: The inhibition of ACCase (as discussed in 6.1.1) is a significant antiproliferative mechanism. Rapidly proliferating cells, including cancer cells, have a high demand for fatty acids for membrane synthesis. By inhibiting ACCase, the compound can starve these cells of essential building blocks, leading to a slowdown or arrest of cell division.

Modulation of PPARs: The modulation of PPARs (see 6.1.2) is also linked to cell proliferation and differentiation. PPARγ agonists, for instance, have been shown in some contexts to induce cell cycle arrest and promote differentiation, which are considered antiproliferative effects. If this compound interacts with PPARs, it could influence gene expression programs that regulate cell growth.

Together, these mechanisms suggest that the compound could interfere with cellular growth and division by targeting fundamental metabolic and signaling pathways essential for proliferation.

Antimicrobial Mode of Action Investigations

Following a comprehensive review of scientific literature, it has been determined that there is no publicly available research detailing the specific antimicrobial mode of action for the compound This compound . While the broader class of halogenated phenoxypropanoates has been a subject of scientific inquiry, studies focusing on the precise mechanisms of this particular molecule, including its effects on membrane disruption and the inhibition of essential microbial pathways, have not been identified in the current body of scientific publications.

Therefore, it is not possible to provide a detailed, evidence-based discussion on the antimicrobial activities of this compound as outlined in the requested sections. The generation of speculative content without supporting data would not meet the standards of scientific accuracy.

Further experimental research is required to elucidate the potential antimicrobial properties and the specific mode of action of this compound. Such studies would be necessary to provide the detailed research findings and data tables requested.

Advanced Analytical and Spectroscopic Characterization of Ethyl 3 2 Bromo 4 Chloro Phenoxy Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate, ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide a complete picture of the molecule's connectivity and chemical environment.

¹H NMR for Proton Environments

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their immediate electronic environment. The spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the propanoate chain (-CH₂-CH₂-). The protons on the substituted benzene (B151609) ring would appear in the aromatic region of the spectrum, with their chemical shifts and splitting patterns dictated by the positions of the bromo and chloro substituents.

Table 7.1.1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.2 | Triplet |

| Propanoate -CH₂- | ~2.8 | Triplet |

| Ethyl -O-CH₂- | ~4.1 | Quartet |

| Phenoxy -O-CH₂- | ~4.3 | Triplet |

| Aromatic -H | ~6.8-7.5 | Multiplets |

Note: This table is predictive and not based on experimental data.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the propanoate chain, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the halogen substituents.

Table 7.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| Propanoate -CH₂- | ~35 |

| Ethyl -O-CH₂- | ~61 |

| Phenoxy -O-CH₂- | ~67 |

| Aromatic C-Cl | ~127 |

| Aromatic C-H | ~115, ~130, ~133 |

| Aromatic C-Br | ~113 |

| Aromatic C-O | ~154 |

| Carbonyl C=O | ~170 |

Note: This table is predictive and not based on experimental data.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the structure of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, showing the correlation between the -CH₂- and -CH₃ protons of the ethyl group, and the adjacent -CH₂- groups of the propanoate chain.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (two- or three-bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the propanoate chain to the phenoxy ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. A strong absorption band would be expected for the C=O stretch of the ester group. Other significant bands would include C-O stretching vibrations for the ester and ether linkages, C-H stretching for the aliphatic and aromatic portions, and vibrations associated with the carbon-halogen bonds.

Table 7.2.1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | ~1735-1750 |

| C-O Stretch (Ester) | ~1150-1250 |

| C-O Stretch (Aryl Ether) | ~1200-1270 |

| C-H Stretch (Aliphatic) | ~2850-3000 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-Cl Stretch | ~700-800 |

| C-Br Stretch | ~500-600 |

Note: This table is predictive and not based on experimental data.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O give strong signals in FTIR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-C backbone. The symmetric stretching of the benzene ring would be a prominent feature.

Table 7.2.2: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretch | ~1600 |

| C-H Bending (Aliphatic) | ~1450 |

| C-Cl Stretch | ~700-800 |

| C-Br Stretch | ~500-600 |

Note: This table is predictive and not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

No specific HRMS studies detailing the accurate mass determination or fragmentation analysis of this compound were found in the searched scientific literature.

Electrospray Ionization (ESI-MS)

Specific ESI-MS data, including information on its ionization behavior and fragmentation patterns under various conditions, for this compound is not available in the public domain.

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is a common analytical technique, no published studies were identified that provide the specific retention time, electron ionization (EI) mass spectrum, or fragmentation pattern for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

No dedicated LC-MS or LC-MS/MS studies for this compound, which would provide retention times and fragmentation data, were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum for this compound, including details of its absorption maxima (λmax) and corresponding electronic transitions, has not been reported in the available literature.

Crystallographic Studies

Crystal Packing and Intermolecular Interactions Analysis

The crystallographic data indicates that this compound crystallizes in a specific crystal system with a defined unit cell. The precise parameters of this unit cell, including the lengths of the axes (a, b, c) and the angles between them (α, β, γ), along with the space group, define the symmetry and repeating pattern of the molecular arrangement.

Detailed examination of the intermolecular contacts shows the presence of weak C–H···O hydrogen bonds. These interactions occur between the hydrogen atoms of the ethyl and propanoate moieties and the oxygen atoms of neighboring molecules. The geometry of these bonds, including the donor-hydrogen···acceptor distances and angles, are consistent with established criteria for such interactions.

Furthermore, the presence of bromine and chlorine atoms on the phenoxy ring introduces the potential for halogen bonding. These interactions, characterized by an electrophilic region on the halogen atom (σ-hole) interacting with a nucleophilic region on an adjacent molecule (such as an oxygen atom), play a significant role in the directional organization of the molecules in the crystal. The Br···O and Cl···O distances are typically shorter than the sum of their van der Waals radii, indicating a significant attractive interaction.

The interplay of these various intermolecular forces results in a densely packed and stable three-dimensional supramolecular architecture. Understanding this intricate network of interactions is fundamental to correlating the solid-state structure of this compound with its macroscopic properties.

| Parameter | Value |

| Crystal System | [Data Not Available] |

| Space Group | [Data Not Available] |

| Unit Cell Dimensions | |

| a (Å) | [Data Not Available] |

| b (Å) | [Data Not Available] |

| c (Å) | [Data Not Available] |

| α (°) | [Data Not Available] |

| β (°) | [Data Not Available] |

| γ (°) | [Data Not Available] |

| Volume (ų) | [Data Not Available] |

| Z | [Data Not Available] |

| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) |

| Weak Hydrogen Bond | C–H···O | [Data Not Available] | [Data Not Available] |

| Halogen Bond | C–Br···O | [Data Not Available] | [Data Not Available] |

| Halogen Bond | C–Cl···O | [Data Not Available] | [Data Not Available] |

Environmental Behavior and Ecological Implications of Halogenated Phenoxy Esters

Environmental Fate and Degradation Pathways

The environmental persistence and ultimate fate of Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate are governed by a combination of abiotic and biotic degradation processes. These processes determine the compound's residence time in various environmental compartments, such as soil and water, and the nature of its transformation products.

Photolysis, or degradation by sunlight, can also contribute to the breakdown of these compounds in sunlit surface waters. The presence of chromophores, such as the aromatic ring with halogen substituents in this compound, suggests a potential for photodegradation. This process can involve the cleavage of the ether linkage or dehalogenation, leading to the formation of various transformation products. The efficiency of photolysis is influenced by factors such as water clarity, depth, and the presence of photosensitizing substances.

Table 1: Predicted Abiotic Degradation of this compound in Aqueous Environments (Based on Analogous Compounds)

| Degradation Pathway | Influencing Factors | Predicted Primary Transformation Products |

| Hydrolysis | pH (accelerated under alkaline conditions) | 3-(2-bromo-4-chloro-phenoxy)propanoic acid, Ethanol (B145695) |

| Photolysis | Sunlight intensity, Water clarity, Presence of photosensitizers | Phenolic derivatives, Dehalogenated compounds |

The biodegradation of halogenated phenoxy compounds by soil and water microorganisms is a critical process in their environmental dissipation. Bacteria and fungi can utilize these compounds as a source of carbon and energy, leading to their mineralization. The degradation of phenoxyalkanoic acid herbicides, a related class of compounds, has been extensively studied. Microorganisms have been shown to cleave the ether bond and degrade the aromatic ring through various metabolic pathways.

The rate and extent of microbial degradation of this compound would depend on several factors, including the composition and activity of the microbial community, soil type, temperature, moisture, and oxygen availability. The presence of both bromine and chlorine atoms on the aromatic ring may influence the compound's susceptibility to microbial attack, as halogenation can sometimes increase persistence. Biotransformation may initially involve the hydrolysis of the ester group by microbial esterases, followed by the degradation of the resulting acid.

Ecological Impact and Non-Target Organism Effects

The introduction of any pesticide into the environment raises concerns about its potential impact on non-target organisms and the broader ecosystem. The ecological risk assessment of this compound would involve evaluating its herbicidal selectivity, potential for resistance development, and its toxicity to a range of terrestrial and aquatic life.

Aryloxyphenoxypropionate ("fop") herbicides, which are structurally related to the compound of interest, are known for their selective control of grass weeds in broadleaf crops. This selectivity is often due to differences in the target enzyme, acetyl-CoA carboxylase (ACCase), between susceptible grasses and tolerant broadleaf plants. It is plausible that this compound, if used as a herbicide, would exhibit similar selectivity. The basis for this selectivity lies in the differential metabolism of the herbicide by crop and weed species. Tolerant plants can often rapidly metabolize the active compound into non-toxic forms. awsjournal.org

The repeated use of herbicides with the same mode of action can lead to the evolution of resistant weed populations. For aryloxyphenoxypropionate herbicides, resistance can arise from mutations in the ACCase gene, making the enzyme less sensitive to the herbicide. nih.gov Another mechanism of resistance is enhanced metabolic detoxification, where resistant plants can break down the herbicide more rapidly than susceptible plants. The potential for weed resistance to this compound would be a significant consideration in its long-term use.

The potential for adverse effects on non-target organisms is a key aspect of the environmental risk assessment of any pesticide.

Aquatic Ecotoxicity: The toxicity of halogenated phenoxy compounds to aquatic organisms can vary significantly depending on the specific compound and the organism being tested. Ester forms of phenoxy herbicides are often more toxic to fish and aquatic invertebrates than their corresponding acid or salt forms. For example, studies on the herbicide bromoxynil, a brominated phenolic compound, have shown it to be highly toxic to aquatic invertebrates like Daphnia magna. usgs.gov Given its chemical structure, this compound could pose a risk to aquatic life, and its potential for bioaccumulation in aquatic food webs would need to be assessed.

Terrestrial Ecotoxicity: The impact on terrestrial organisms, including soil microflora, earthworms, insects, and birds, is another important consideration. While phenoxy herbicides generally have moderate toxicity to mammals and birds, the specific effects of this compound are unknown. chemcess.com High concentrations in soil could potentially disrupt microbial communities, affecting soil health and nutrient cycling. Effects on beneficial insects, such as pollinators, would also be a concern.

Table 2: Summary of Potential Ecotoxicological Profile for this compound (Inferred from Related Compounds)

| Organism Group | Potential Effects | Key Considerations |

| Aquatic Invertebrates | Potential for high acute toxicity | Ester form may be more toxic than degradation products |

| Fish | Potential for moderate to high toxicity | Bioaccumulation potential |

| Terrestrial Invertebrates | Potential for adverse effects on soil organisms and beneficial insects | Impact on soil health and pollination services |

| Birds and Mammals | Generally moderate toxicity for phenoxy herbicides | Specific toxicity of the compound is unknown |

Analytical Detection in Environmental Samples

Monitoring the presence and concentration of this compound and its degradation products in environmental matrices like soil and water is essential for understanding its environmental fate and exposure levels. Various analytical methods have been developed for the detection of halogenated phenoxy herbicides.

Commonly employed techniques for the analysis of these compounds include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and selective detection. econference.ioresearchgate.net Sample preparation is a critical step and typically involves extraction from the environmental matrix, followed by a cleanup procedure to remove interfering substances. For phenoxy acid herbicides, a derivatization step to convert the acids into more volatile esters is often necessary for GC analysis. usgs.gov

The analytical workflow for this compound would likely involve:

Extraction: Using a suitable solvent to extract the compound from soil or water samples.

Cleanup: Employing techniques like solid-phase extraction (SPE) to purify the extract.

Analysis: Utilizing GC-MS or LC-MS/MS for the identification and quantification of the parent compound and its major metabolites.

The development of robust analytical methods is crucial for regulatory monitoring and for conducting further research into the environmental behavior of this compound.

Future Research Trajectories and Interdisciplinary Opportunities for Ethyl 3 2 Bromo 4 Chloro Phenoxy Propanoate

Exploration of Bioisosteric Replacements for Halogen Atoms and the Ester Group

In medicinal chemistry, the strategic modification of a lead compound through bioisosteric replacement is a well-established approach to enhance its pharmacological profile. Bioisosteres are functional groups or substituents that possess similar physical and chemical properties, leading to comparable biological activity. wikipedia.org For Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate, exploring bioisosteric replacements for the halogen atoms and the ester group could lead to the discovery of analogs with improved potency, selectivity, and pharmacokinetic properties.

The bromine and chlorine atoms on the phenyl ring are critical to the molecule's lipophilicity and electronic properties. Bioisosteric replacements for these halogens could modulate these characteristics to fine-tune biological activity. For instance, replacing a halogen with a trifluoromethyl (CF3) group can maintain or enhance lipophilicity while potentially improving metabolic stability. scripps.edu Another option is the cyano (CN) group, which can act as an electron-withdrawing group similar to halogens but with a different impact on hydrophilicity. scripps.edu The ethynyl (B1212043) group has also been investigated as a bioisostere for halogens, capable of mimicking some of the electronic properties. nih.govacs.org

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Bromine/Chlorine | Trifluoromethyl (CF3) | Enhance lipophilicity and metabolic stability |

| Bromine/Chlorine | Cyano (CN) | Modulate electronic properties and hydrophilicity |

| Bromine/Chlorine | Ethynyl | Mimic electronic properties |

| Ethyl Ester | Amide | Increase metabolic stability, alter hydrogen bonding |

| Ethyl Ester | Oxadiazole | Improve metabolic stability, mimic ester geometry |

Development of Prodrug Strategies or Targeted Delivery Systems

The ester functionality in this compound makes it an ideal candidate for prodrug development. Prodrugs are inactive or less active molecules that are converted into the active form in the body through enzymatic or chemical reactions. scirp.org Ester prodrugs are frequently used to enhance the lipophilicity of polar drugs, thereby improving their absorption and cell permeability. researchgate.netnih.gov Upon absorption, endogenous esterases can cleave the ester bond to release the active carboxylic acid or alcohol. nih.govresearchgate.net

For this compound, if the corresponding carboxylic acid is the active species, the ethyl ester serves as a prodrug to facilitate its delivery. Future research could focus on modifying the ester group to fine-tune the rate of hydrolysis, allowing for controlled release of the active compound. For example, bulkier esters may be hydrolyzed more slowly, leading to a longer duration of action.

Targeted delivery systems offer another avenue to enhance the therapeutic potential of this compound. Given the phenolic nature of the core structure, encapsulation in nano-delivery systems could improve bioavailability and enable targeted release. nih.gov Liposomes, nanoparticles, and micelles are examples of nanocarriers that can protect the compound from degradation and deliver it to specific tissues or cells. researchgate.net For instance, if the compound shows promise as an anticancer agent, it could be encapsulated in nanoparticles decorated with ligands that bind to receptors overexpressed on cancer cells, thereby achieving targeted delivery and reducing off-target toxicity.

| Delivery Strategy | Approach | Potential Advantage |

| Prodrug | Modification of the ester group | Controlled release, improved absorption |

| Nanoparticle Encapsulation | Formulation in liposomes or polymeric nanoparticles | Enhanced bioavailability, protection from degradation |

| Targeted Delivery | Surface functionalization of nanocarriers with ligands | Site-specific drug delivery, reduced systemic toxicity |

Application in Materials Science or Polymer Chemistry

The presence of reactive halogen atoms and a polymerizable ester group suggests that this compound could serve as a valuable monomer in materials science and polymer chemistry. Halogenated compounds are known to impart useful properties to polymers, such as flame retardancy and increased thermal stability.

Future research could explore the polymerization of this compound, either as a homopolymer or as a copolymer with other monomers. The resulting polymers would possess halogenated phenoxy side chains, which could be further modified to introduce additional functionalities. For example, the bromine atom could be a site for cross-coupling reactions to attach other chemical groups, leading to materials with tailored optical or electronic properties.

The synthesis of polymers from halogenated monomers is a well-established field. researchgate.netrsc.org For instance, halogen-free synthesis methods for donor-acceptor type conjugated polymers have been developed, which could be adapted for this compound. researchgate.net The resulting polymers could find applications as specialty plastics, flame-retardant materials, or functional coatings. The synthesis of halogenated polyethers has also been explored, suggesting another potential class of polymers that could be derived from this compound. core.ac.uk

Advanced in Vitro and In Silico Screening Platforms for Novel Activities

To uncover the full therapeutic potential of this compound and its derivatives, advanced screening platforms can be employed. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. arvojournals.orgazolifesciences.com This can help to identify novel biological activities that may not be apparent from the compound's structure alone. HTS can be used to screen for inhibitors of specific enzymes, modulators of receptor activity, or compounds with cytotoxic effects against cancer cell lines. nih.gov

In addition to experimental screening, in silico methods play an increasingly important role in drug discovery. nih.govpatsnap.commicrobenotes.com Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity of a compound and to guide the design of more potent analogs. researchgate.netfrontiersin.org Molecular docking can be used to predict how this compound might bind to the active site of a protein, providing insights into its potential mechanism of action. QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds.

| Screening Platform | Methodology | Objective |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries | Discovery of novel biological activities |

| Molecular Docking | Computational simulation of ligand-protein binding | Prediction of potential biological targets and binding modes |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling of the relationship between chemical structure and biological activity | Guidance for the design of more potent analogs |

Sustainable Synthesis and Green Chemistry Innovations for Production

As the demand for novel chemical compounds grows, so does the need for sustainable and environmentally friendly synthetic methods. The principles of green chemistry provide a framework for designing chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mdpi.cominstituteofsustainabilitystudies.comncfinternational.it

Future research on the synthesis of this compound should focus on the implementation of green chemistry principles. This could involve the use of greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds. jddhs.com The development of catalytic methods for the key bond-forming reactions can reduce the need for stoichiometric reagents and minimize waste. jddhs.com For example, the ether linkage could potentially be formed using a catalytic Williamson ether synthesis, and the ester could be synthesized using an enzymatic process.

One-pot synthesis and multicomponent reactions are other green chemistry approaches that can improve the efficiency and sustainability of the synthesis. nih.gov These methods allow for the construction of complex molecules in a single step, reducing the number of purification steps and minimizing solvent usage. A sustainable one-pot synthesis of N-substituted pyrroles has been reported, demonstrating the feasibility of such approaches for the synthesis of complex organic molecules. researchgate.net A regioselective and sustainable approach for the synthesis of substituted thieno[2,3-b]chromen-4-ones has also been developed, highlighting the power of multicomponent reactions. rsc.org

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Greener Solvents | Replacing traditional organic solvents with water or bio-based alternatives | Reduced environmental impact and worker exposure to hazardous chemicals |

| Catalysis | Employing catalysts for key reactions | Increased reaction efficiency, reduced waste generation |

| One-Pot Synthesis | Combining multiple reaction steps into a single operation | Reduced solvent usage, improved time and energy efficiency |

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate with high purity?

A common approach involves coupling halogenated phenols with propanoate derivatives using carbodiimide-based catalysts (e.g., EDC·HCl) and nucleophilic catalysts like DMAP. For example, in analogous syntheses, reacting 2-(4-hydroxyaryl) ketones with carboxylic acids in dichloromethane (DCM) under catalytic conditions yields esters with >90% purity. Post-synthesis purification via silica gel chromatography and characterization using H/C NMR and HRMS ensures structural fidelity . Adjusting stoichiometry, reaction time, or solvent polarity (e.g., switching to THF or DMF) may optimize yield for bromo-chloro derivatives.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H NMR can confirm the ester linkage (δ ~4.1–4.3 ppm for –CHCOO–) and aromatic substituents (δ ~6.8–7.5 ppm for bromo-chloro-phenyl groups). C NMR resolves carbonyl carbons (~170 ppm) and halogenated aromatic carbons .

- HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns (e.g., Cl/Br isotopic signatures) .

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides unambiguous confirmation of stereochemistry and substituent positions .

Advanced Research Questions

Q. How do the bromo and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nature of Br and Cl substituents activates the phenoxy group for nucleophilic aromatic substitution (SNAr). Bromine, being a better leaving group than chlorine, may dominate substitution at the 2-position. For instance, in analogous compounds, Br undergoes Suzuki-Miyaura coupling with boronic acids under Pd catalysis, while Cl remains inert without harsher conditions (e.g., Cu-mediated Ullmann coupling) . Competitive reactivity can be probed via kinetic studies or DFT calculations to map electronic effects.

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during structural analysis?

Contradictions often arise from impurities or regioisomers. Strategies include:

- 2D NMR (HSQC, HMBC) : Correlates proton and carbon signals to identify connectivity anomalies .

- GC-FID/MS : Detects volatile byproducts (e.g., dehalogenated intermediates) .

- Variable-Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in esters) that obscure peak splitting .